molecular formula C10H12O3 B14295742 Benzaldehyde, 4-hydroxy-2-methoxy-3,6-dimethyl- CAS No. 114090-44-7

Benzaldehyde, 4-hydroxy-2-methoxy-3,6-dimethyl-

Cat. No.: B14295742
CAS No.: 114090-44-7
M. Wt: 180.20 g/mol
InChI Key: KHHDJKGGBJWOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 4-hydroxy-2-methoxy-3,6-dimethyl-: is an aromatic aldehyde with the molecular formula C10H12O3. This compound is characterized by the presence of a benzene ring substituted with hydroxyl, methoxy, and dimethyl groups, along with an aldehyde functional group. It is a derivative of benzaldehyde and is known for its distinctive chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: The synthesis of benzaldehyde derivatives often involves electrophilic aromatic substitution reactions.

    Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.

Industrial Production Methods: Industrial production of benzaldehyde derivatives typically involves multi-step synthesis processes, including the preparation of intermediates followed by functional group modifications. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 4-hydroxy-2-methoxy-3,6-dimethyl- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the hydroxyl or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • Explored for its antimicrobial and antioxidant properties.

Industry:

Mechanism of Action

The mechanism of action of benzaldehyde, 4-hydroxy-2-methoxy-3,6-dimethyl- involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is crucial in controlling melanin production and treating hyperpigmentation .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 4-hydroxy-2-methoxy-3,6-dimethyl- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl, methoxy, and dimethyl groups, along with the aldehyde functionality, makes it a versatile compound in various synthetic and research applications.

Properties

CAS No.

114090-44-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-hydroxy-2-methoxy-3,6-dimethylbenzaldehyde

InChI

InChI=1S/C10H12O3/c1-6-4-9(12)7(2)10(13-3)8(6)5-11/h4-5,12H,1-3H3

InChI Key

KHHDJKGGBJWOCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C=O)OC)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.